molecular formula C12H11N3OS B11089465 6-Amino-2-styrylsulfanyl-3H-pyrimidin-4-one

6-Amino-2-styrylsulfanyl-3H-pyrimidin-4-one

Cat. No.: B11089465
M. Wt: 245.30 g/mol
InChI Key: XPIRXVHKXUKITM-VOTSOKGWSA-N
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Description

6-AMINO-2-{[(E)-2-PHENYL-1-ETHENYL]SULFANYL}-4(3H)-PYRIMIDINONE is a heterocyclic compound that features a pyrimidinone core with an amino group at the 6-position and a phenyl-ethenyl-sulfanyl substituent at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-AMINO-2-{[(E)-2-PHENYL-1-ETHENYL]SULFANYL}-4(3H)-PYRIMIDINONE typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-AMINO-2-{[(E)-2-PHENYL-1-ETHENYL]SULFANYL}-4(3H)-PYRIMIDINONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the phenyl-ethenyl-sulfanyl substituent.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

6-AMINO-2-{[(E)-2-PHENYL-1-ETHENYL]SULFANYL}-4(3H)-PYRIMIDINONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 6-AMINO-2-{[(E)-2-PHENYL-1-ETHENYL]SULFANYL}-4(3H)-PYRIMIDINONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-AMINO-2-{[(E)-2-PHENYL-1-ETHENYL]SULFANYL}-4(3H)-PYRIMIDINONE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development.

Properties

Molecular Formula

C12H11N3OS

Molecular Weight

245.30 g/mol

IUPAC Name

4-amino-2-[(E)-2-phenylethenyl]sulfanyl-1H-pyrimidin-6-one

InChI

InChI=1S/C12H11N3OS/c13-10-8-11(16)15-12(14-10)17-7-6-9-4-2-1-3-5-9/h1-8H,(H3,13,14,15,16)/b7-6+

InChI Key

XPIRXVHKXUKITM-VOTSOKGWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/SC2=NC(=CC(=O)N2)N

Canonical SMILES

C1=CC=C(C=C1)C=CSC2=NC(=CC(=O)N2)N

Origin of Product

United States

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